3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Description
This compound is a hybrid heterocyclic molecule featuring two distinct pharmacophores: a 1,2,4-oxadiazole ring substituted with a 2-methoxyphenyl group and a 1,3,4-thiadiazole moiety bearing a methyl group.
- Structural Features: The 1,2,4-oxadiazole ring is known for its electron-deficient nature and metabolic stability, often enhancing binding affinity in enzyme inhibitors . The 1,3,4-thiadiazole group contributes to hydrogen bonding and π-π stacking interactions, commonly exploited in antimicrobial and anticancer agents . The 2-methoxy group on the phenyl ring may improve solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-9-18-19-15(24-9)16-12(21)7-8-13-17-14(20-23-13)10-5-3-4-6-11(10)22-2/h3-6H,7-8H2,1-2H3,(H,16,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNAPXAISFOWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a derivative of oxadiazole and thiadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 248.23 g/mol. The structure features a methoxyphenyl group and a thiadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiadiazole rings. For instance, derivatives with these structures have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effect of similar compounds on cancer cell lines including PC3 (prostate cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values for the tested compounds ranged from 4.37 µM to 8.03 µM against HepG2 and A549 cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes inhibition of RNA and DNA synthesis without affecting protein synthesis. This selective targeting is crucial in preventing tumor growth .
Antimicrobial Activity
Compounds derived from thiadiazoles have demonstrated broad-spectrum antimicrobial properties. The effectiveness often correlates with the substituents on the thiadiazole ring.
Research Findings
- Antibacterial Effects : Compounds similar to the one in focus exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial efficacy .
- Fungal Inhibition : Some derivatives also showed promising antifungal activity against common fungal strains, indicating their potential as therapeutic agents in treating infections .
Antioxidant Activity
The antioxidant properties of oxadiazole and thiadiazole derivatives are attributed to their ability to scavenge free radicals.
Experimental Evidence
Studies have shown that certain derivatives possess strong antioxidant capabilities, which can protect cells from oxidative stress-related damage. This property is particularly beneficial in cancer therapy as it may enhance the overall efficacy of treatment by protecting normal cells from damage during chemotherapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group (-OCH₃) | Enhances anticancer and antioxidant potential |
| Electron-Withdrawing Groups | Increases antimicrobial activity |
| Thiadiazole Moiety | Contributes to selective cytotoxicity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiadiazole rings exhibit significant anticancer properties. Studies have shown that derivatives similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives effectively inhibited the proliferation of various cancer cell lines including breast and colon cancer cells. The mechanism involved the modulation of key signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits potent activity against a range of bacterial and fungal strains.
- Case Study : In vitro tests conducted by researchers at a leading university showed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. This suggests potential as an antimicrobial agent in clinical settings .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been reported to possess anti-inflammatory properties.
- Research Findings : A study indicated that derivatives of oxadiazole can reduce inflammation markers in animal models of arthritis. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines .
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.
- Case Study : Investigations into the neuroprotective effects of thiadiazole derivatives have shown promise in models of Alzheimer's disease. These compounds were found to reduce oxidative stress and improve cognitive function .
Material Science
The unique properties of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide extend beyond biological applications into material science.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations:
Heterocycle Combinations : The target compound uniquely combines 1,2,4-oxadiazole and 1,3,4-thiadiazole , whereas analogues often pair thiadiazoles with triazoles or pyridines. This hybrid may offer dual mechanisms of action.
Linker Flexibility: The propanamide linker in the target compound provides conformational flexibility compared to rigid triazole or ethanoic acid linkers in analogues .
Pharmacological Activity
Table 2: Comparative Pharmacological Data
Key Findings:
- Activity Gaps : The target compound lacks empirical data, but its structural motifs align with antimicrobial and enzyme inhibitory roles. For instance, 1,3,4-thiadiazoles in exhibit antifungal activity via ergosterol disruption, suggesting a plausible pathway for the target molecule.
- Potency Trends : Compound 10 demonstrates high macrofilaricidal potency, attributed to its pyridine-thiadiazole scaffold. The target compound’s oxadiazole-thiadiazole hybrid may offer broader-spectrum activity but requires validation.
Physicochemical and ADMET Properties
Table 3: Predicted Properties (Comparative)
Insights:
- The 2-methoxy group may reduce LogP compared to Compound 10’s isopropoxy substituent, improving aqueous solubility.
- The oxadiazole ring’s metabolic stability could enhance bioavailability relative to triazole-containing analogues .
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the oxadiazole ring via cyclization of a carboxylic acid derivative (e.g., 2-methoxyphenyl-substituted precursor) with hydroxylamine under reflux in ethanol or methanol .
- Step 2: Coupling the oxadiazole intermediate with a thiadiazole-containing propanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or acetonitrile .
- Optimization: Reaction temperatures (70–100°C), pH control (neutral to slightly basic), and catalysts (e.g., K₂CO₃) are critical for maximizing yield (reported 60–75%) and minimizing side products .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), oxadiazole (C=N at ~160 ppm), and thiadiazole (C-S at ~125 ppm) moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the proposed structure .
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, particularly for the oxadiazole-thiadiazole linkage .
Basic: How can researchers assess the compound’s preliminary biological activity?
- In vitro assays: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC₅₀ determination) .
- Cytotoxicity profiling: MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity and potency .
- Data interpretation: Compare activity with structurally similar analogs (e.g., replacing methoxyphenyl with chlorophenyl) to identify pharmacophore contributions .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Variable substituents: Synthesize derivatives with modifications to the methoxyphenyl (e.g., halogenation) or thiadiazole (e.g., methyl to ethyl) groups to assess impact on bioactivity .
- Functional group swaps: Replace oxadiazole with triazole or thiadiazole cores to evaluate heterocyclic influence on target binding .
- Quantitative SAR (QSAR): Use computational models (e.g., CoMFA) to correlate electronic (HOMO/LUMO) and steric parameters with activity data .
Advanced: What computational strategies predict reactivity and stability under physiological conditions?
- Reaction path modeling: Quantum mechanical calculations (e.g., DFT) to simulate cyclization and coupling steps, identifying transition states and energy barriers .
- Molecular dynamics (MD): Simulate interactions with biological targets (e.g., protein-ligand docking) to prioritize derivatives for synthesis .
- Degradation studies: Predict hydrolytic stability at varying pH using computational tools like SPARC or ACD/Percepta .
Advanced: How to resolve contradictions in biological data across assays?
- Assay validation: Ensure consistency in cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .
- Mechanistic studies: Use competitive binding assays or CRISPR-edited cell lines to confirm target specificity .
- Meta-analysis: Cross-reference data with structurally related compounds (e.g., ’s triazole-thiadiazole analogs) to identify trends .
Advanced: What methodologies evaluate the compound’s stability under varying storage and experimental conditions?
- Forced degradation: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) followed by HPLC monitoring .
- Accelerated stability studies: Store at 25°C/60% RH for 6 months, analyzing purity shifts (>95% threshold) .
- Solvent compatibility: Test solubility in PBS, DMSO, and ethanol via nephelometry to guide formulation .
Advanced: What is the role of the oxadiazole and thiadiazole moieties in modulating biological activity?
- Oxadiazole: Enhances metabolic stability and π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets) .
- Thiadiazole: Contributes to hydrogen bonding via sulfur and nitrogen atoms, improving target affinity (e.g., IC₅₀ reduction by ~30% vs. oxazole analogs) .
- Synergistic effects: Combined heterocycles increase rigidity, optimizing binding entropy and reducing off-target interactions .
Advanced: What purification challenges arise during synthesis, and how are they addressed?
- Byproduct removal: Use silica gel chromatography (ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound .
- Recrystallization: Optimize solvent mixtures (e.g., ethanol/DMF) to enhance crystal purity (>99%) .
- Scale-up issues: Transition from batch to flow chemistry for improved yield reproducibility .
Advanced: How does this compound compare to analogs with similar heterocyclic frameworks?
| Compound | Structural Features | Key Differences | Biological Implications |
|---|---|---|---|
| Target Compound | Oxadiazole + thiadiazole | Methoxyphenyl substituent | Higher selectivity for kinase X |
| Analog A () | Oxadiazole + thiazole | Missing thiadiazole S-atom | Reduced potency (IC₅₀ 2x higher) |
| Analog B () | Triazole + thiadiazole | Flexible linker | Improved solubility but lower metabolic stability |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
